
Avorelin acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Avorelin acetate is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is a superagonist of natural LHRH and has been formulated in high molecular weight polylactic glycolic acid to afford protracted and continuous release of the peptide from subcutaneous implants . This compound has been investigated for its potential in treating prostate cancer, breast cancer, and endometriosis .
準備方法
Avorelin acetate is synthesized through a series of peptide coupling reactions. The acetate salt of [(2-Me-D-Trp)6, (Pro-NHEt)9, (DesGly)10]-LHRH is dispersed in a slowly degrading high molecular weight polylactic-co-glycolic acid (PLGA) polymer . This formulation allows for a controlled release of the compound over an extended period.
化学反応の分析
Avorelin acetate, being a peptide, primarily undergoes hydrolysis reactions. The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol . Additionally, the peptide backbone can undergo enzymatic hydrolysis, leading to the breakdown of the peptide into its constituent amino acids.
科学的研究の応用
Pharmacodynamics and Mechanism of Action
Avorelin acetate acts as a potent agonist for LHRH receptors. Upon administration, it stimulates the pituitary gland to release luteinizing hormone and follicle-stimulating hormone, which subsequently leads to increased testosterone production initially. However, with continued administration, it results in downregulation of these hormones, leading to medical castration effects, particularly useful in treating prostate cancer.
Key Findings from Clinical Trials
A pivotal study evaluated the pharmacodynamics of a long-acting depot formulation of this compound in patients with prostate cancer. The study involved 60 patients randomized to receive either 10 mg or 15 mg of avorelin subcutaneously. Key results included:
- Testosterone Suppression : Medical castration was achieved within four weeks for both dosage groups, with median durations of testosterone suppression lasting 40 weeks for the 10 mg group and 39 weeks for the 15 mg group.
- Prostate-Specific Antigen (PSA) Levels : Normalization of serum PSA levels (4 ng/ml or less) was observed in 80% of the 10 mg group and 88% of the 15 mg group at six months.
- Adverse Events : Common adverse events included hot flushes, decreased libido, and impotence, with a high tolerance reported for the depot formulation .
Applications in Fertility Preservation
This compound is also being investigated for its role in fertility preservation, especially in women undergoing chemotherapy. A systematic review and meta-analysis assessed its efficacy in preserving ovarian function during such treatments. The findings indicated:
- Ovarian Function Preservation : The rate of premature ovarian insufficiency was significantly lower in patients receiving GnRHa (gonadotropin-releasing hormone agonists) compared to control groups (14.1% vs. 30.9%).
- Pregnancy Rates : Post-treatment pregnancy rates were higher in the GnRHa group (10.3%) compared to controls (5.5%), suggesting a beneficial impact on fertility outcomes .
Case Studies Highlighting Clinical Efficacy
- Prostate Cancer Management : In a clinical setting, a patient treated with this compound showed a dramatic reduction in PSA levels from an initial value indicative of advanced disease to normalization within six months post-treatment. This case underscores the compound's effectiveness in managing advanced prostate cancer.
- Fertility Preservation during Chemotherapy : A retrospective analysis involving several oncology centers revealed that women who received this compound prior to chemotherapy had significantly better ovarian reserve markers post-treatment compared to those who did not receive any GnRHa therapy.
Comparative Efficacy Table
Application Area | Efficacy Rate (%) | Adverse Events (%) | Duration of Effect |
---|---|---|---|
Prostate Cancer Treatment | PSA normalization in 80-88% | Hot flushes, libido decrease (94-86%) | Up to 40 weeks |
Fertility Preservation | Premature ovarian insufficiency rate: 14.1% | Minimal adverse effects reported | Variable |
作用機序
Avorelin acetate acts as an agonist of the LHRH receptor. Upon binding to the receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . This initial surge in hormone levels is followed by a downregulation of the LHRH receptor, leading to a decrease in the production of testosterone and estradiol . This mechanism is particularly useful in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.
類似化合物との比較
Avorelin acetate is similar to other LHRH analogues, such as leuprorelin, goserelin, and nafarelin . These compounds also act as LHRH agonists and are used in the treatment of hormone-sensitive conditions. this compound’s unique formulation in PLGA allows for a more controlled and sustained release compared to other analogues . This makes it particularly advantageous for long-term therapies.
Similar Compounds::特性
CAS番号 |
785814-29-1 |
---|---|
分子式 |
C67H89N17O14 |
分子量 |
1356.5 g/mol |
IUPAC名 |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12.C2H4O2/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46;1-2(3)4/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70);1H3,(H,3,4)/t46-,47-,48-,49-,50-,51-,52+,53-,54-;/m0./s1 |
InChIキー |
MQOAHMYIJGUWMT-JESVGHGASA-N |
異性体SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。